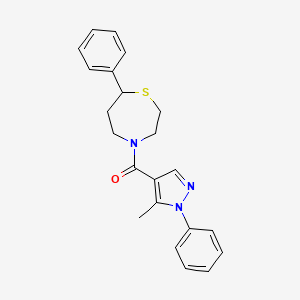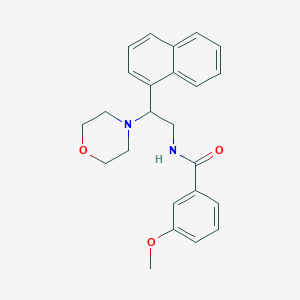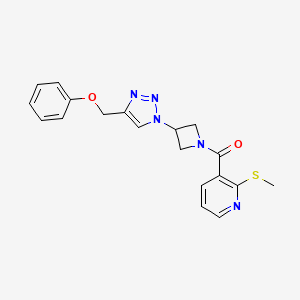
3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(o-tolyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(o-tolyl)propanamide is a synthetic organic compound with a complex structure It features a tetrahydropyrimidine ring substituted with a methyl group and two oxo groups, linked to a propanamide moiety that is further substituted with an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(o-tolyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Tetrahydropyrimidine Ring: : This step involves the cyclization of a suitable precursor, such as an amino acid derivative, with urea or thiourea under acidic or basic conditions. The reaction is often carried out in a solvent like ethanol or water at elevated temperatures (80-100°C).
-
Substitution with Methyl and Oxo Groups: : The introduction of the methyl group and the oxo groups can be achieved through selective alkylation and oxidation reactions. Methylation is typically done using methyl iodide or dimethyl sulfate, while oxidation can be performed using reagents like potassium permanganate or chromium trioxide.
-
Attachment of the Propanamide Moiety: : The propanamide group is introduced via an amide coupling reaction. This can be achieved by reacting the tetrahydropyrimidine intermediate with acryloyl chloride or a similar acylating agent in the presence of a base like triethylamine.
-
Substitution with o-Tolyl Group: : The final step involves the introduction of the o-tolyl group through a nucleophilic substitution reaction. This can be done by reacting the intermediate with o-toluidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the tetrahydropyrimidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the oxo groups on the tetrahydropyrimidine ring, converting them to hydroxyl groups. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
-
Substitution: : The amide and aromatic groups can participate in nucleophilic substitution reactions. For example, the o-tolyl group can be substituted with other aromatic or aliphatic groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted amides and aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(o-tolyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer, inflammation, or infectious diseases, due to its ability to modulate biological pathways.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(o-tolyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(o-tolyl)propanamide: Lacks the methyl group on the tetrahydropyrimidine ring.
3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(p-tolyl)propanamide: Has a p-tolyl group instead of an o-tolyl group.
3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(m-tolyl)propanamide: Has an m-tolyl group instead of an o-tolyl group.
Uniqueness
The uniqueness of 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(o-tolyl)propanamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group, in particular, may confer distinct steric and electronic properties that differentiate it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-9-5-3-4-6-12(9)17-13(19)8-7-11-10(2)16-15(21)18-14(11)20/h3-6H,7-8H2,1-2H3,(H,17,19)(H2,16,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIFBUJUFOGEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC2=C(NC(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2574771.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2574772.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide](/img/structure/B2574775.png)
![3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2574776.png)
![3-(Furan-2-yl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2574777.png)


![8-Benzyl 2-Tert-Butyl 7-Methyl 5-Oxa-2,8-Diazaspiro[3.5]Nonane-2,7,8-Tricarboxylate](/img/structure/B2574782.png)
![6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2574784.png)



![3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2574791.png)
